3-Descarboxy Imazethapyr

Description

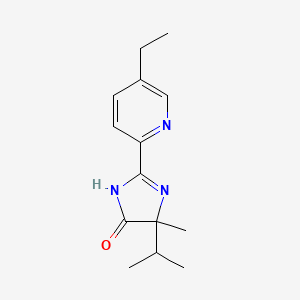

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPWANUEKPAZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Research Perspectives and Methodological Innovations

Development of Novel Remediation and Bioremediation Strategies for Transformation Products

The persistence of herbicide transformation products like 3-Descarboxy Imazethapyr (B50286) in the environment necessitates the development of effective remediation strategies. While research directly targeting 3-Descarboxy Imazethapyr is limited, studies on its parent compound, imazethapyr, provide a foundation for future work.

Bacterial biodegradation is a promising and environmentally friendly approach for mitigating pesticide contamination. nih.govresearchgate.net Studies have identified bacterial strains, such as Brevibacterium sp. IM9601, capable of utilizing imazethapyr as a sole carbon source for growth. nih.govresearchgate.net This suggests the potential for isolating or engineering microorganisms that can specifically degrade this compound. The degradation of imazethapyr is influenced by factors like soil type, pH, temperature, and microbial activity, highlighting the need for remediation strategies tailored to specific environmental conditions. nih.govresearchgate.net For instance, imazethapyr dissipates faster in alkaline soils compared to neutral or acidic soils. researchgate.net

Phytoremediation, the use of plants to remove pollutants from the environment, is another potential strategy. While specific studies on this compound are not available, research on imazethapyr indicates that its residues can persist in the soil and be taken up by subsequent crops. researchgate.net Understanding the uptake and metabolism of this compound in different plant species could lead to the identification of suitable candidates for phytoremediation.

Advanced oxidation processes (AOPs) represent a chemical approach to degrading persistent organic pollutants. Photodegradation is a significant breakdown process for imazethapyr in aquatic environments, suggesting that light-based AOPs could be effective for its transformation products as well. unito.it

Future research should focus on:

Isolating and characterizing microbial consortia with the ability to degrade this compound.

Investigating the genetic and enzymatic pathways involved in the biodegradation of this compound.

Screening plant species for their potential to uptake and detoxify this compound.

Evaluating the efficacy of various AOPs for the complete mineralization of this compound.

Advanced Computational Modeling and Simulation of Environmental Fate and Transport

Computational models are invaluable tools for predicting the environmental behavior of pesticides and their transformation products. vliz.be These models can simulate processes such as leaching, runoff, degradation, and sorption in soil and water systems. For this compound, modeling can help estimate its potential for groundwater contamination and long-range transport. epa.gov

The environmental fate of imazethapyr, the parent compound, is influenced by soil pH and sorption-desorption characteristics. acs.org At low pH, imazethapyr is more strongly sorbed but also more readily desorbed, making it more bioavailable. acs.org Such data is crucial for parameterizing fate and transport models for its metabolites.

Reactive-transport models (RTMs) can provide a more comprehensive understanding by coupling fluid flow with biogeochemical reactions. vliz.be For this compound, an RTM could simulate its movement through the soil profile while accounting for degradation by microbial activity and sorption to soil organic matter. Three-dimensional microstructure simulations, a technique used to model chloride ingress in cracked concrete, could be adapted to visualize and quantify the transport of this compound through soil pores and fractures. comsol.comresearchgate.net

The APEX (Aqueous Photochemistry of Environmentally occurring Xenobiotics) model has been used to assess the photochemical fate of imazethapyr in water, indicating that its by-products could pose an ecotoxicological threat. unito.it Similar modeling approaches could be applied to this compound to predict its persistence and potential for forming other harmful by-products in aquatic systems.

Future research directions include:

Developing specific model parameters for this compound, including its sorption coefficients (Kd), degradation rates, and volatility.

Utilizing models like PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System) to simulate the fate and transport of this compound under various agricultural scenarios.

Integrating fate and transport models with geographic information systems (GIS) to create spatial risk maps for this compound contamination.

Validating model predictions with field and laboratory data to improve their accuracy and reliability.

Integration of Multi-Omics Approaches in Mechanistic Ecotoxicological Studies

Mechanistic toxicology aims to understand the molecular and cellular events that lead to adverse health effects from chemical exposure. taylorfrancis.com Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating these mechanisms. nih.gov For this compound, these technologies can help identify the specific biological pathways affected in non-target organisms. numberanalytics.com

While direct ecotoxicological data for this compound is scarce, studies on imazethapyr have shown that it can induce genotoxic and biochemical effects in aquatic organisms like tadpoles. researchgate.net Multi-omics studies could build on this by providing a more detailed picture of the molecular changes underlying these effects. For example, transcriptomics (RNA-seq) could identify genes that are up- or down-regulated in response to this compound exposure, while proteomics could identify changes in protein expression.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly well-suited for investigating the effects of xenobiotics. mdpi.com By analyzing the metabolome of an organism exposed to this compound, researchers can identify disruptions in metabolic pathways, such as amino acid synthesis, energy metabolism, or lipid metabolism. biorxiv.orgelifesciences.org

The integration of different omics datasets can provide a more holistic view of the toxicological response. nih.gov For instance, combining transcriptomic and metabolomic data can help link changes in gene expression to alterations in metabolic function. numberanalytics.com This integrated approach can lead to the identification of novel biomarkers of exposure and effect for this compound.

Key areas for future research are:

Performing transcriptomic and proteomic analyses on non-target organisms (e.g., algae, daphnids, fish) exposed to this compound.

Conducting metabolomic profiling to identify metabolic pathways disrupted by this compound.

Using bioinformatics tools to integrate multi-omics data and construct adverse outcome pathways (AOPs) for this compound.

Identifying sensitive and specific biomarkers of this compound toxicity that can be used for environmental monitoring.

Sustainable Management Strategies for Herbicides Considering Transformation Product Dynamics

Sustainable weed management aims to minimize the environmental impact of herbicides by integrating various control methods. biobasedpress.eu This includes considering the formation and fate of transformation products like this compound. mdpi.com The long-term use of herbicides can lead to the accumulation of both the parent compound and its metabolites in the soil, potentially affecting subsequent crops and non-target organisms. mdpi.com

One key strategy is to promote practices that enhance the natural degradation of herbicides and their transformation products in the soil. This can include the application of organic amendments, such as farmyard manure, which has been shown to enhance the dissipation of imazethapyr. researchgate.net

Integrated Weed Management (IWM) combines chemical control with non-chemical methods, such as crop rotation, cover cropping, and mechanical weeding. mdpi.com By reducing the reliance on a single herbicide, IWM can help mitigate the buildup of specific transformation products in the environment.

Future sustainable management strategies should incorporate:

Monitoring programs that include not only the parent herbicide but also its major transformation products like this compound.

Decision support systems that help farmers choose the most appropriate herbicide and application method based on soil type, climate, and cropping system to minimize the formation of persistent transformation products.

Further research into the impact of different agricultural practices (e.g., tillage, irrigation) on the formation and dissipation of this compound.

The development and adoption of novel herbicide formulations that are designed for enhanced degradation and reduced environmental persistence.

Exploration of Emerging Analytical Technologies for Ultra-Trace Analysis and Metabolomics Profiling

The accurate detection and quantification of herbicide transformation products at low concentrations in complex environmental and biological matrices is a significant analytical challenge. Emerging analytical technologies are crucial for advancing our understanding of the occurrence, fate, and effects of compounds like this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous analysis of multiple pesticide residues, including imazethapyr. nih.gov The development of highly selective and sensitive LC-MS/MS methods is essential for the ultra-trace analysis of this compound in samples such as water, soil, and biological tissues. researchgate.netmdpi.com Sample preparation techniques, such as solid-phase extraction (SPE), are often necessary to concentrate the analyte and remove interfering substances. nih.govmdpi.com

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS, is increasingly used for metabolomics profiling. elifesciences.orgresearchgate.net These instruments provide accurate mass measurements, which aid in the identification of unknown metabolites. researchgate.net Metabolomic profiling can be used to identify the transformation products of imazethapyr in various environmental compartments and to study the metabolic response of organisms exposed to this compound. biorxiv.orgfrontiersin.org

The development of new analytical methods should focus on:

Optimizing extraction and clean-up procedures for the efficient recovery of this compound from diverse matrices.

Establishing validated LC-MS/MS methods for the routine monitoring of this compound in environmental samples.

Utilizing HRMS-based metabolomics to create comprehensive profiles of imazethapyr transformation and its biological effects.

Exploring novel analytical platforms, such as advanced sensor technologies, for the rapid and on-site detection of this compound.

Q & A

Q. What experimental variables are critical for optimizing microbial degradation of 3-descarboxy imazethapyr in soil?

To optimize microbial degradation, key variables include incubation temperature (20–40°C), medium pH (5–9), and inoculum density (OD600: 0.1–1.0). A response surface methodology (RSM) with a second-degree polynomial model (e.g., ) can predict degradation efficiency. Use Design-Expert or SAS software for statistical validation. Ensure replication and control for soil organic matter and texture, as these influence microbial activity .

Q. How should a randomized complete block design be structured to evaluate imazethapyr application timing and rates in crop systems?

A typical design includes four replications with treatments applied at emergence, 1–4 weeks after emergence (WAE), and follow-up applications 14 days post-initial treatment. Rates (e.g., 70–105 g/ha) should be tested in combinations (e.g., 70 fb 105 g/ha). Include controls for weed-free and untreated plots. Use ANOVA and Tukey’s test (5% significance) to compare treatment effects on yield and weed control .

Q. What methodologies are recommended for assessing imazethapyr toxicity to non-target plants?

Conduct metabolomic and transcriptomic analyses to identify disrupted pathways (e.g., carbohydrate, lipid, and amino acid metabolism). Use LC-MS for metabolite profiling and RNA-seq to quantify downregulated genes (e.g., 48 photosynthetic electron transport genes). Pair these with physiological assays (chlorophyll content, root elongation) to link molecular changes to observable toxicity .

Q. How can soil pH influence the phytotoxicity of imazethapyr on legume-Rhizobium symbiosis?

Design experiments with soil pH gradients (e.g., 5.0–8.0). Measure nodulation (nodule count, dry weight) and nitrogen fixation rates. Imazethapyr toxicity decreases at higher pH due to reduced bioavailability, while metribuzin shows the opposite trend. Use regression analysis to model pH-dependent toxicity and validate with field trials .

Q. What statistical approaches resolve contradictions in herbicide efficacy data across studies?

Apply meta-analysis to aggregate data from multiple trials, controlling for variables like soil type (e.g., clay vs. loam), application timing (PRE vs. POST), and environmental conditions. Use mixed-effects models to account for study heterogeneity. For example, discrepancies in crop injury (5%–44%) can arise from differences in bean varieties or adjuvant use .

Advanced Research Questions

Q. How can enantioselectivity in imazethapyr toxicity be mechanistically validated at the molecular level?

Compare R- and S-imazethapyr enantiomers using AHAS (acetohydroxyacid synthase) inhibition assays and molecular docking simulations. Validate with transgenic plants expressing mutant AHAS alleles (e.g., Pro197Ser). Transcriptomic profiling of treated plants (e.g., rice seedlings) can identify enantiomer-specific gene regulation, such as differential expression in photosynthetic pathways .

Q. What advanced modeling techniques predict imazethapyr persistence in diverse soil matrices?

Develop a compartmental model incorporating sorption coefficients (e.g., ), microbial degradation rates, and soil properties (organic carbon, clay content). Calibrate with HPLC-MS data from field trials. For example, imazethapyr’s half-life in sandy loam ranges from 30–90 days, influenced by temperature and precipitation .

Q. How do sublethal herbicide doses impact long-term plant physiology and stress adaptation?

Expose plants (e.g., pea) to continuous sublethal imazethapyr doses (e.g., 0.1–1.0 μM). Monitor stomatal conductance, photorespiration, and antioxidant enzyme activity (SOD, CAT). Use isotope tracing () to study carbon allocation shifts. Pair with proteomics to identify stress-responsive proteins (e.g., heat shock proteins) .

Q. What protocols ensure reproducibility in screening crop genotypes for imazethapyr tolerance?

Use alpha lattice designs with two replications and standardized doses (e.g., 100%–150% recommended rates). For lentils, screen 200+ accessions and select candidates based on survival rates and biomass retention. Validate with qPCR to identify AHAS mutations or overexpression of detoxification genes (e.g., cytochrome P450s) .

Q. How can electrochemical oxidation be optimized for imazethapyr degradation in wastewater?

Test Ti/SnO-SbO/PbO electrodes in NaCl or NaSO electrolytes. Monitor degradation via UV-VIS spectroscopy and HPLC. Adjust current density (10–50 mA/cm) and pH (3–9) to maximize mineralization. Compare mechanisms: direct oxidation in NaSO vs. radical-mediated pathways in NaCl .

Data Contradiction Analysis

Q. Why do studies report conflicting imazethapyr phytotoxicity outcomes in legumes?

Contradictions arise from varietal differences (e.g., white vs. kidney beans), adjuvant use (e.g., COC at 1% v/v), and soil interactions. For example, PPI applications at 150 g/ha reduced white bean shoot biomass by 32%, while kidney beans showed no effect. Use multivariate ANOVA to isolate factors and publish raw datasets for cross-study validation .

Q. How to reconcile variable imazethapyr degradation rates across microbial strains?

Strain-specific efficiency (e.g., Pseudomonas sp. IM-4 vs. Brevibacterium sp. IM9601) depends on enzyme kinetics (e.g., oxygenase activity) and plasmid-borne degradation genes. Conduct comparative genomics and proteomics to identify key enzymes (e.g., hydrolases). Validate with -labeled imazethapyr tracing in controlled microcosms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.